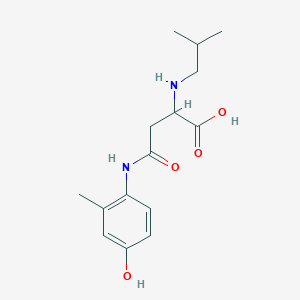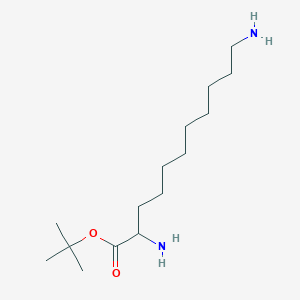
2-((4-fluorophenyl)thio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds have been synthesized, including derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013). This indicates the potential for compounds with similar structural features to be developed as anti-inflammatory agents.
Anticancer Applications
- Fluoro-substituted compounds have been identified with anticancer activity against lung cancer, highlighting the role of fluorine modifications in enhancing therapeutic efficacy (Hammam et al., 2005). This suggests that structurally related acetamide derivatives may also have potential for cancer therapy.
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity (Chkirate et al., 2019). Such studies underline the versatility of acetamide derivatives in forming complexes with potential therapeutic applications.
Development of Scaleable Syntheses
- The development of scalable syntheses for compounds like 3-Aminopyrazinone Acetamide Thrombin Inhibitor indicates the importance of these molecules in therapeutic contexts, particularly for thrombin inhibition (Ashwood et al., 2004). This highlights the potential for related compounds in anticoagulant therapy.
Antipsychotic Potential
- Studies on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal potential antipsychotic agents without dopamine receptor interaction, suggesting a novel mechanism of action (Wise et al., 1987). This indicates that structurally similar acetamide derivatives could be explored for psychiatric conditions.
Antiinflammatory, Analgesic, and Antipyretic Activities
- The synthesis of 4H-thieno[3,4-c]pyrazole derivatives demonstrates remarkable analgesic, antiinflammatory, and antipyretic activities, alongside platelet antiaggregating activity, comparable to acetylsalicylic acid (Menozzi et al., 1992). This suggests potential applications for similar compounds in managing pain, inflammation, and fever.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-13-1-3-14(4-2-13)24-11-16(22)21-9-15-17(20-7-6-19-15)12-5-8-23-10-12/h1-8,10H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGUSLLWXBOHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
![N-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2551184.png)

![2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2551187.png)



![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
